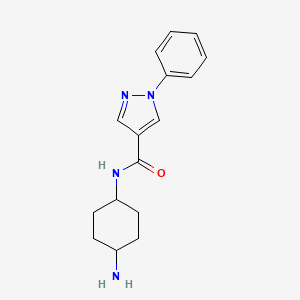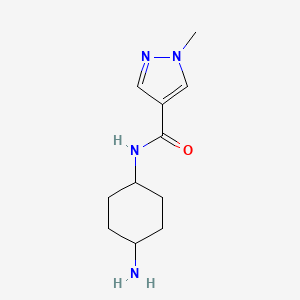
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In neuroscience, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
作用机制
The mechanism of action of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the breakdown of cyclic nucleotides. By inhibiting these enzymes, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine may be able to modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC and PDE, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, increase the production of reactive oxygen species (ROS), and modulate the activity of various ion channels. These effects may contribute to the potential therapeutic applications of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in cancer, neurodegenerative diseases, and autoimmune diseases.
实验室实验的优点和局限性
One advantage of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that it is a small molecule that can easily penetrate cell membranes, making it a potentially useful tool for studying cellular processes. Another advantage is that it has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has not been extensively studied in vivo, so its potential therapeutic applications may be limited.
未来方向
There are several potential future directions for research on 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One direction is to further investigate its mechanism of action and identify specific targets for its inhibitory effects. Another direction is to study its potential therapeutic applications in more detail, particularly in animal models of disease. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine could be used as a tool to study various cellular processes and signaling pathways in more detail, potentially leading to the development of new therapeutic targets. Overall, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a promising compound that has the potential to contribute to a variety of scientific research fields.
合成方法
The synthesis of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves a multistep process that begins with the reaction of 1H-pyrazol-5-ylmethanol and 1-bromo-3-chloropropane to form 1-(1H-pyrazol-5-ylmethyl)-3-chloropropan-1-ol. This intermediate is then reacted with benzimidazole and sodium hydride to form 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. The overall yield of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is around 50%, making it a relatively efficient synthesis method.
属性
IUPAC Name |
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-2-5-14-13(4-1)16-11-19(14)9-3-7-15-10-12-6-8-17-18-12/h1-2,4-6,8,11,15H,3,7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELBZQQVSXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCNCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)